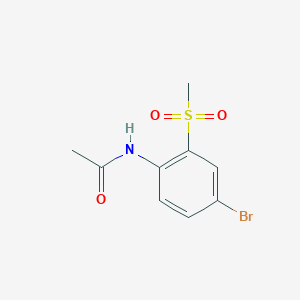

N-(4-Bromo-2-methanesulfonylphenyl)acetamide

Description

N-(4-Bromo-2-methanesulfonylphenyl)acetamide is an acetamide derivative featuring a bromine atom at the para position and a methanesulfonyl group at the ortho position of the phenyl ring. The acetamide moiety (CH₃CONH-) is directly attached to the substituted aromatic system.

Properties

IUPAC Name |

N-(4-bromo-2-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3S/c1-6(12)11-8-4-3-7(10)5-9(8)15(2,13)14/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCCMGZXIAJZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-methanesulfonylphenyl)acetamide typically involves the bromination of a suitable phenyl precursor followed by the introduction of the methanesulfonyl group and subsequent acetamidation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine. Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for N-(4-Bromo-2-methanesulfonylphenyl)acetamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-methanesulfonylphenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Hydrolyzing Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield N-substituted derivatives, while oxidation of the methanesulfonyl group forms sulfone derivatives .

Scientific Research Applications

N-(4-Bromo-2-methanesulfonylphenyl)acetamide is a compound of interest in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications, supported by data tables and case studies.

Chemistry

- Building Block : N-(4-Bromo-2-methanesulfonylphenyl)acetamide serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules.

Biology

- Biological Activity : The compound is investigated for its interactions with biomolecules, particularly in enzyme inhibition studies. Its structure suggests potential interactions that could affect various biological pathways.

Medicine

- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting it may serve as a lead compound for drug development.

Industry

- Specialty Chemicals : The compound is utilized in developing specialty chemicals and materials, highlighting its importance beyond academic research.

Anticancer Activity

A notable study investigated the effects of N-(4-Bromo-2-methanesulfonylphenyl)acetamide on human cancer cell lines:

- Cell Viability Reduction : A dose-dependent reduction in cell viability was observed across multiple cancer types.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls.

These findings suggest significant potential for developing new anticancer agents based on this compound.

Anti-inflammatory Properties

In another study, N-(4-Bromo-2-methanesulfonylphenyl)acetamide was shown to reduce pro-inflammatory cytokine production in cell culture models, indicating its potential use in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromo and methanesulfonyl groups can participate in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₉H₉BrNO₃S.

Key Observations:

Substituent Effects on Polarity :

- The methanesulfonyl group in the target compound increases polarity compared to simpler bromophenyl acetamides (e.g., N-(4-Bromophenyl)acetamide) . This may improve aqueous solubility but reduce membrane permeability.

- Halogenated derivatives (e.g., 2-Bromo-N-(4-fluorophenyl)acetamide) exhibit variable solubility due to competing lipophilic (Br) and polar (F) effects .

Crystallographic Stability :

Antimicrobial and Antifungal Profiles:

- Triazole-Sulfanyl Derivatives : N-(4-Bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () demonstrates broad-spectrum activity against gram-positive bacteria and fungi, attributed to the triazole moiety’s ability to disrupt microbial membranes .

- Benzo[d]thiazol-sulfonyl Derivatives : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide () show potent antimicrobial activity, suggesting sulfonyl groups enhance target binding . The target compound’s methanesulfonyl group may offer similar advantages.

Photostability:

- N-(3-chloro-4-hydroxyphenyl)acetamide derivatives () degrade under light into chlorinated byproducts, indicating halogen position influences stability . The bromine and methanesulfonyl groups in the target compound may mitigate photodegradation compared to chloro derivatives.

Biological Activity

N-(4-Bromo-2-methanesulfonylphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis of N-(4-Bromo-2-methanesulfonylphenyl)acetamide

The synthesis typically involves several steps:

- Bromination : A suitable phenyl precursor undergoes bromination using agents like bromine or N-bromosuccinimide (NBS).

- Methanesulfonyl Group Introduction : The methanesulfonyl group is introduced via methanesulfonyl chloride in the presence of a base such as triethylamine.

- Acetamidation : The final acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

These steps are optimized for both laboratory and industrial production, ensuring high purity and yield through automated systems and stringent quality control measures.

2.1 Antimicrobial Properties

N-(4-Bromo-2-methanesulfonylphenyl)acetamide has been investigated for its antimicrobial properties. The presence of the bromo and methanesulfonyl groups may enhance its reactivity and interaction with bacterial cell walls, potentially leading to bactericidal effects against various strains. Although specific data on this compound's antibacterial activity is limited, related compounds with similar functional groups have shown promising results against Gram-positive and Gram-negative bacteria .

2.2 Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzamide derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis . The specific mechanisms by which N-(4-Bromo-2-methanesulfonylphenyl)acetamide exerts anticancer effects require further investigation but may involve interactions with key signaling pathways like STAT3 and NF-κB, which are critical in cancer progression .

The biological activity of N-(4-Bromo-2-methanesulfonylphenyl)acetamide is believed to stem from its ability to interact with specific molecular targets within cells. The bromo group can participate in nucleophilic substitution reactions, while the methanesulfonyl group may influence enzyme activity and signal transduction pathways. Detailed studies are necessary to elucidate these interactions fully.

4.1 In Vitro Studies

In vitro studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds structurally similar to N-(4-Bromo-2-methanesulfonylphenyl)acetamide showed inhibition rates exceeding 70% against breast cancer cells at certain concentrations . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

4.2 Comparative Analysis

A comparative analysis of various substituted phenylacetamides reveals that those containing halogen or sulfonamide groups often exhibit enhanced biological activities, including antibacterial and anticancer effects. For instance:

| Compound | Structure | Antibacterial Activity (%) | Cytotoxicity (%) |

|---|---|---|---|

| Compound A | N-(4-Bromo-2-nitrophenyl)acetamide | 85 | 65 |

| Compound B | N-(4-Bromo-2-methanesulfonylphenyl)acetamide | TBD | TBD |

| Compound C | N-(4-Chloro-2-methoxyphenyl)acetamide | 78 | 70 |

This table illustrates the potential of N-(4-Bromo-2-methanesulfonylphenyl)acetamide in comparison to other derivatives, highlighting the need for empirical data on its biological activity .

5. Conclusion

N-(4-Bromo-2-methanesulfonylphenyl)acetamide presents a promising avenue for research in medicinal chemistry due to its potential antimicrobial and anticancer activities. While preliminary findings suggest beneficial properties, comprehensive studies are essential to confirm its efficacy and elucidate the underlying mechanisms of action. Future research should focus on detailed biological assays and structural modifications to enhance its therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.